molecular formula C₄H₄D₃BN₂O₂ B1152645 1-Methyl-4-pyrazoleboronic Acid-d3

1-Methyl-4-pyrazoleboronic Acid-d3

Cat. No.: B1152645
M. Wt: 128.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, where the methyl group at position 1 is trideuterated (CD₃) . This isotopic labeling makes the compound valuable in NMR spectroscopy, mechanistic studies, and pharmacokinetic tracer applications, where deuterium substitution minimizes metabolic interference and enhances detection sensitivity .

Properties

Molecular Formula

C₄H₄D₃BN₂O₂

Molecular Weight

128.94

Synonyms

(1-Methyl-1H-pyrazol-4-yl)boronic Acid-d3;  (1-Methyl-4-pyrazolyl)boronic Acid-d3;  B-(1-Methyl-1H-pyrazol-4-yl)boronic Acid-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 1-Methyl-4-pyrazoleboronic Acid-d3 and 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid (CAS 1086063-73-1) :

Property This compound 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid
Molecular Formula C₇H₈D₃BN₃O₂ C₇H₁₄BN₃O₂
Molecular Weight ~170.02 g/mol (estimated) 183.02 g/mol
Substituents 1-CD₃, 3-CH₃, 5-CH₃ 1-(2-(Dimethylamino)ethyl)
Key Applications Isotopic labeling, metabolic studies Catalysis, ligand synthesis
Reactivity Moderate electron-donating effects from methyl groups Enhanced electron donation due to aminoethyl group
Solubility Lower polarity; soluble in organic solvents Higher polarity; soluble in polar solvents
Synthesis Complexity Requires deuterated reagents (e.g., CD₃I) Multi-step alkylation and functionalization

Reactivity in Suzuki-Miyaura Couplings

  • This compound: The methyl groups at positions 1, 3, and 5 provide steric bulk but minimal electronic activation, resulting in moderate reactivity in cross-coupling reactions.
  • This compound has been used as a ligand in palladium-catalyzed couplings due to its coordinating ability .

Stability and Handling

  • Aminoethyl-Substituted Compound: The dimethylaminoethyl group may increase hygroscopicity, necessitating anhydrous handling to prevent hydrolysis of the boronic acid group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.